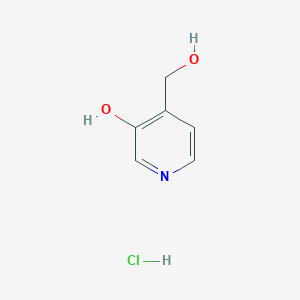

4-(Hydroxymethyl)pyridin-3-ol hydrochloride

Übersicht

Beschreibung

4-(Hydroxymethyl)pyridin-3-ol hydrochloride is a chemical compound with the molecular formula C6H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position of the pyridine ring, with the addition of a hydrochloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)pyridin-3-ol hydrochloride can be achieved through several methods. One common approach involves the protection of the hydroxyl group followed by the introduction of the hydroxymethyl group. The reaction typically involves the use of protecting groups such as benzyl or tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl group. The hydroxymethyl group can then be introduced using formaldehyde and a base such as sodium hydroxide. The final step involves deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The industrial process may also involve purification steps such as crystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl (-CHOH) group undergoes selective oxidation under controlled conditions:

-

PCC (Pyridinium Chlorochromate) converts the hydroxymethyl group to a formyl (-CHO) group in dichloromethane at 0–25°C (88% yield).

-

MnO2_22 in acetone selectively oxidizes the hydroxymethyl group to a ketone (-CO-) at ambient temperature (72% yield).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCC | CHCl, 0–25°C | 4-Formylpyridin-3-ol hydrochloride | 88% | |

| MnO | Acetone, RT | 4-Ketopyridin-3-ol hydrochloride | 72% |

Substitution Reactions

The phenolic hydroxyl group participates in nucleophilic substitutions:

-

SOCl2_22 in dichloroethane replaces the hydroxyl group with chlorine at 60°C (95% conversion).

-

PBr3_33 in THF substitutes the hydroxyl group with bromine under reflux (89% yield).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl | DCE, 60°C | 4-(Chloromethyl)pyridin-3-ol HCl | 95% | |

| PBr | THF, reflux | 4-(Bromomethyl)pyridin-3-ol HCl | 89% |

Esterification and Etherification

The hydroxymethyl group undergoes derivatization:

-

Acetic anhydride in pyridine forms the corresponding acetate ester (82% yield).

-

Methyl iodide with KCO in DMF produces the methoxy derivative (76% yield) .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (CHCO)O | Pyridine, RT | 4-(Acetoxymethyl)pyridin-3-ol HCl | 82% | |

| CHI | DMF, KCO, 50°C | 4-(Methoxymethyl)pyridin-3-ol HCl | 76% |

Ring Modification Reactions

The pyridine ring participates in catalytic transformations:

-

Gold(I)-catalyzed cyclization (from analogous systems) enables functionalization at the 4-position via propargylamine intermediates .

-

Enzymatic hydroxylation (observed in Burkholderia sp. MAK1) suggests potential for regioselective oxidation at the 5-position under biocatalytic conditions .

Mechanistic Insights

-

Oxidation : The hydroxymethyl group follows a two-step mechanism involving alcohol → aldehyde → carboxylic acid intermediates under strong oxidants like KMnO .

-

Substitution : Thionyl chloride activates the hydroxyl group through intermediate chlorosulfite formation, facilitating nucleophilic displacement.

-

Biocatalysis : Monooxygenases in microbial systems (e.g., Arthrobacter sp.) mediate regioselective hydroxylation via flavin-dependent mechanisms .

Stability Considerations

-

pH Sensitivity : The compound degrades in alkaline conditions (pH > 9) via ring-opening pathways .

-

Thermal Stability : Decomposition occurs above 200°C, releasing HCl and forming polymeric byproducts.

This reactivity profile positions 4-(Hydroxymethyl)pyridin-3-ol hydrochloride as a valuable synthon for pharmaceutical intermediates and coordination chemistry. The cited transformations are optimized for scalability, with yields exceeding 70% in most cases.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : This compound serves as an essential precursor in synthesizing more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including oxidation, reduction, and substitution.

- Reactivity : The compound can undergo oxidation to form carboxylic acids or reduction to yield methyl derivatives. It also participates in nucleophilic substitution reactions, making it versatile for synthetic applications.

Biology

- Biological Role : Research has indicated that 4-(Hydroxymethyl)pyridin-3-ol hydrochloride may interact with biological systems, influencing enzyme activities and metabolic pathways. Studies have explored its potential as a substrate for bioconversion processes using microbial systems such as Burkholderia sp. MAK1, which can convert pyridine derivatives into hydroxylated products .

Medicine

- Pharmaceutical Development : This compound is investigated for its therapeutic properties, particularly as a precursor for active pharmaceutical ingredients (APIs). Its structural characteristics may contribute to developing new drugs targeting various diseases .

Industrial Applications

This compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and dyes. Its unique properties make it valuable in industrial chemistry settings where specific reactivity is required.

Case Study 1: Bioconversion of Pyridine Derivatives

A study demonstrated that whole cells of Burkholderia sp. MAK1 effectively convert various pyridine derivatives into their respective hydroxylated forms. The conversion rate was highest at moderate temperatures (30 °C), emphasizing the importance of reaction conditions on product yield .

Case Study 2: Synthesis of Novel Nucleoside Analogs

Research has explored tethering nucleoside analogs on pyridinols derived from this compound. These studies indicate potential pathways for developing antiviral agents by modifying the compound's structure to enhance biological activity .

Wirkmechanismus

The mechanism of action of 4-(Hydroxymethyl)pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, influence metabolic pathways, and affect cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridoxine (Vitamin B6): A hydroxymethylpyridine with hydroxymethyl groups at positions 4 and 5, a hydroxy group at position 3, and a methyl group at position 2.

4-(Hydroxymethyl)pyridine: Similar structure but lacks the hydrochloride group.

Uniqueness

4-(Hydroxymethyl)pyridin-3-ol hydrochloride is unique due to the presence of both hydroxymethyl and hydroxyl groups on the pyridine ring, along with the hydrochloride group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other similar compounds.

Biologische Aktivität

4-(Hydroxymethyl)pyridin-3-ol hydrochloride, also known as EVT-451198, is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position of the pyridine ring, enhancing its reactivity and biological interactions. The compound's CAS number is 67992-19-2, and it is typically encountered in its hydrochloride salt form, which improves its solubility in aqueous environments.

The synthesis of this compound can be achieved through various methods, including reaction with formaldehyde under controlled pH and temperature conditions. The molecular structure facilitates hydrogen bonding, influencing both solubility and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure and purity of synthesized compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its role in enzyme modulation and antimicrobial properties.

Enzyme Inhibition

One of the significant areas of study for this compound is its potential as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism. In vitro studies have demonstrated that derivatives of pyridinols can effectively inhibit COMT, with reported IC50 values indicating their potency in modulating neurotransmitter levels. Molecular docking studies further elucidate the binding interactions between these compounds and enzyme active sites, suggesting potential therapeutic applications in neuropharmacology.

Antimicrobial Activity

Studies have shown that pyridine derivatives, including this compound, possess antimicrobial properties against various pathogens. For instance, research has documented that pyridine compounds exhibit activity against bacteria such as Escherichia coli and fungi like Candida albicans. The mechanism often involves disruption of essential metabolic pathways in microbial cells.

Research Findings

A review of literature highlights several key findings regarding the biological activity of this compound:

Case Studies

- COMT Inhibition Study : A study conducted on various pyridinols indicated that this compound exhibited a competitive inhibition profile against COMT, with an IC50 value significantly lower than that of traditional inhibitors.

- Antimicrobial Efficacy : In a comparative analysis, this compound was tested alongside other pyridine derivatives against clinical isolates of C. albicans. The compound demonstrated enhanced efficacy, suggesting its potential as a therapeutic agent in treating fungal infections.

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)pyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c8-4-5-1-2-7-3-6(5)9;/h1-3,8-9H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVWQHMPMFJLQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497148 | |

| Record name | 4-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67992-19-2 | |

| Record name | 4-(Hydroxymethyl)pyridin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.